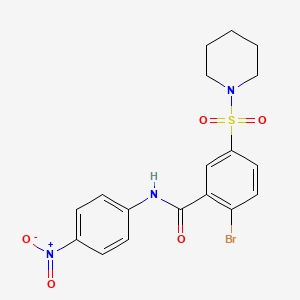
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
説明
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.
作用機序
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 exerts its biological effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The activation of NF-κB is triggered by various stimuli, such as cytokines, growth factors, and microbial products. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. This compound 11-7082 has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the major advantages of 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, this compound 11-7082 specifically targets the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of this compound 11-7082 is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in some cell types, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082. One area of interest is its potential use in the treatment of cancer. This compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct therapy for cancer treatment. Another area of interest is its potential use in the treatment of viral infections. This compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV, HSV, and HCV, making it a promising antiviral agent. Finally, further studies are needed to understand the potential toxicity of this compound 11-7082 and to develop safer and more effective NF-κB inhibitors for therapeutic use.
Conclusion:
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of NF-κB activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. This compound 11-7082 has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use, this compound 11-7082 remains a valuable tool for studying the role of NF-κB in various biological processes and has promising potential for therapeutic use in the future.
科学的研究の応用
2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties. It has been shown to inhibit the activation of NF-κB, which is a key regulator of the immune response and inflammation. NF-κB is also involved in the development and progression of various cancers, making this compound 11-7082 a potential therapeutic agent for cancer treatment. In addition, this compound 11-7082 has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).
特性
IUPAC Name |
2-bromo-N-(4-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5S/c19-17-9-8-15(28(26,27)21-10-2-1-3-11-21)12-16(17)18(23)20-13-4-6-14(7-5-13)22(24)25/h4-9,12H,1-3,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPFGKKWMKKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




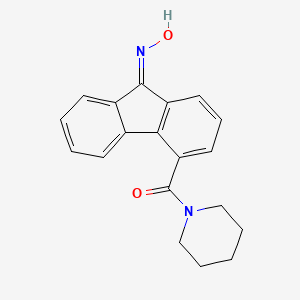

![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)
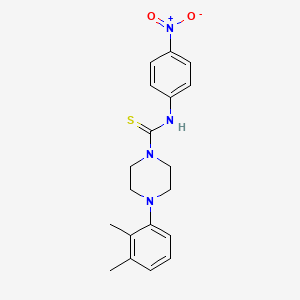
![N-(4-bromophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B3963950.png)
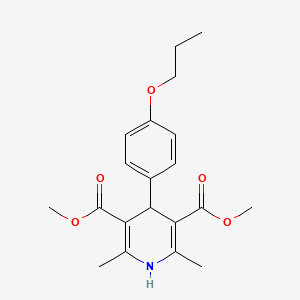
![5-[4-(allyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3963968.png)
![3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3963973.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol hydrochloride](/img/structure/B3963977.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)
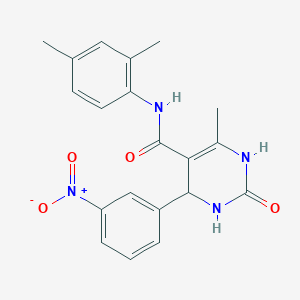
![6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3964012.png)
![N-{1-[(dimethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3964015.png)